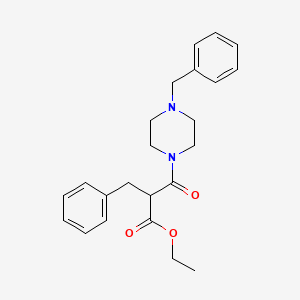![molecular formula C22H22FN3OS2 B4997310 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4997310.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide, also known as CYT387, is a small molecule inhibitor that targets the JAK1 and JAK2 kinases. It has shown potential in treating a variety of diseases, including myeloproliferative neoplasms (MPNs), autoimmune diseases, and solid tumors.
Mechanism of Action
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide targets the JAK1 and JAK2 kinases, which are involved in signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, this compound reduces the production of inflammatory cytokines and growth factors, which can lead to the reduction of disease symptoms and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can lead to the reduction of inflammation and disease activity. It also reduces the production of growth factors such as VEGF, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, there are some limitations to using this compound in lab experiments. It may have off-target effects on other kinases, which can lead to unwanted side effects. It may also have limited efficacy in certain disease settings.
Future Directions
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research on the use of this compound in other disease settings, such as inflammatory bowel disease and multiple myeloma.
Synthesis Methods
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide can be synthesized using a multi-step process that involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-fluorobenzyl chloride to form an intermediate compound. This intermediate is then reacted with 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorobenzyl)thio]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits. It has shown promise in treating MPNs, which are a group of hematological disorders characterized by the overproduction of blood cells. This compound has been shown to reduce spleen size and improve symptoms in patients with myelofibrosis, a type of MPN.
In addition to MPNs, this compound has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and improve disease activity in preclinical models.
This compound has also shown potential in treating solid tumors such as breast cancer and pancreatic cancer. It has been shown to inhibit tumor growth and improve survival in preclinical models.
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS2/c23-17-12-10-15(11-13-17)14-28-19-9-5-4-8-18(19)20(27)24-22-26-25-21(29-22)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIICWQAJUGEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
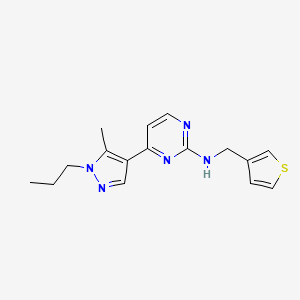
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)
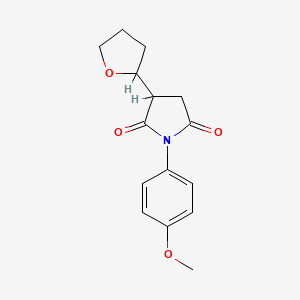
![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)
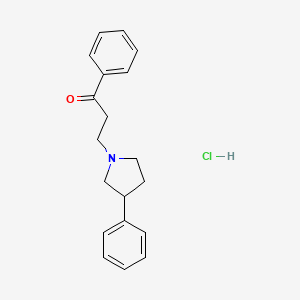
![1-(4-iodophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4997289.png)
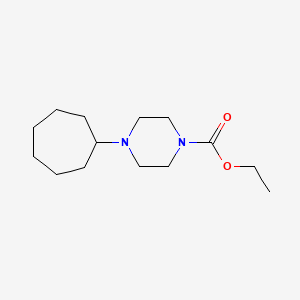
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4997297.png)
![1-(4-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997323.png)
![N-[(diphenylphosphorothioyl)methyl]-N-ethylethanamine](/img/structure/B4997331.png)
![N-{2-(4-fluorophenyl)-1-[(propylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4997338.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4997346.png)
